1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Description
1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a useful research compound. Its molecular formula is C13H14Cl2N4S and its molecular weight is 329.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0316230 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A similar compound, sb 216763, which also contains a 2,4-dichlorophenyl group, has been reported to inhibit the activity of α and β isozymes of glycogen synthase kinase-3 (gsk-3) in human brain microvascular endothelial cell line and colorectal cancer cells . GSK-3 is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
It can be inferred from the similar compound, sb 216763, that it may act as a small molecule that competes with atp and potently inhibits the activity of gsk-3 . This inhibition could lead to changes in the cellular processes controlled by GSK-3, such as metabolism, cell cycle, and cell differentiation .
Biochemical Pathways
These include the Wnt/β-catenin signaling pathway, the PI3K/Akt signaling pathway, and the Hedgehog signaling pathway . These pathways play crucial roles in cell proliferation, survival, and differentiation .
Pharmacokinetics
The solubility of a similar compound, sb 216763, in dmso is reported to be 20 mg/ml, while it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent.
Result of Action
The similar compound, sb 216763, is reported to act as a neuroprotectant and prevent neuronal cell death induced by the pi3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Action Environment
The storage temperature for a similar compound, sb 216763, is reported to be −20°c , suggesting that the compound may require a controlled environment for optimal stability and efficacy.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(11(15)8-10)7-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,8,16H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNITFBLCPCUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157243 |
Source
|
Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-86-6 |
Source
|
Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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